![molecular formula C9H13NO B152096 (R)-(+)-1-(4-Methoxyphenyl)ethylamine CAS No. 22038-86-4](/img/structure/B152096.png)
(R)-(+)-1-(4-Methoxyphenyl)ethylamine
Overview
Description
“®-(+)-1-(4-Methoxyphenyl)ethylamine” is a chemical compound with the molecular formula C9H13NO . It is also known as "®-(+)-4-Methoxy-α-methylbenzylamine" . It is a colorless to light yellow to light orange clear liquid .
Synthesis Analysis
The synthesis of “®-(+)-1-(4-Methoxyphenyl)ethylamine” can be achieved from 4-methoxy acetophenone and ®-(+)-α-methylbenzylamine . The process used for the preparation of this compound is also applicable for the preparation of its isomer .
Molecular Structure Analysis
The molecular weight of “®-(+)-1-(4-Methoxyphenyl)ethylamine” is 151.21 . The specific rotation is 32° (neat) .
Chemical Reactions Analysis
“®-(+)-1-(4-Methoxyphenyl)ethylamine” can be used in diastereo-and enantioselective Michael addition reactions . Thiazoles have been prepared from this compound .
Physical And Chemical Properties Analysis
The specific gravity at 20/20 is 1.02 . The refractive index is 1.53 .
Scientific Research Applications
- Findings : Two new fluorene-based HTMs, namely H (YT1) and methoxyphenyl-fluorene (YT3), were synthesized. YT3-based PSCs achieved impressive power conversion efficiencies (PCEs) of 20.23% and 13.36%, surpassing the commonly used Spiro-OMeTAD . These results highlight the significance of terminated groups in HTMs for efficient and stable PSCs.
Perovskite Solar Cells (PSCs)
Safety and Hazards
properties
IUPAC Name |
(1R)-1-(4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGKQNNPKXKII-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348903 | |
Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22038-86-4 | |
Record name | (+)-1-(4-Methoxyphenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22038-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-1-(4-Methoxyphenyl)ethylamine contribute to the synthesis of chiral compounds?
A1: (R)-1-(4-Methoxyphenyl)ethylamine plays a crucial role in the synthesis of enantiopure C2-symmetric 2,5-diethynylpyrrolidines []. This is achieved through a multi-step process:
Q2: Can you explain the crystal structure formation of salts involving (R)-1-(4-Methoxyphenyl)ethylamine and its impact?
A2: Research shows that the para-substituent on the phenyl ring of (R)-1-arylethylamines, like the methoxy group in (R)-1-(4-Methoxyphenyl)ethylamine, influences the crystal structure of salts formed with (R)-2-methoxy-2-(1-naphthyl)propanoic acid [(R)-MαNP acid] [].
- Impact of Substituent Size: Salts with smaller para-substituents (like fluorine) and those with larger ones (like methoxy and chlorine) crystallize in different space groups (P21 and C2, respectively) []. This highlights the significant role of the methoxy group in (R)-1-(4-Methoxyphenyl)ethylamine in dictating the final crystal packing and potentially impacting its physical properties.
Q3: Beyond its role in chiral synthesis, are there other applications of (R)-1-(4-Methoxyphenyl)ethylamine?
A3: Yes, (R)-1-(4-Methoxyphenyl)ethylamine has been utilized in constructing optically active multilayer films []. When reacted with poly(ethylene-alt-maleic acid) (PEMA), it forms a chiral polyelectrolyte (PEMA-PMEA). This PEMA-PMEA can then be assembled layer-by-layer with poly(allylamine hydrochloride), creating a multilayer film with distinct optical activity, as confirmed through circular dichroism spectroscopy []. This highlights the potential of (R)-1-(4-Methoxyphenyl)ethylamine in developing novel materials with specific optical properties for various applications.
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